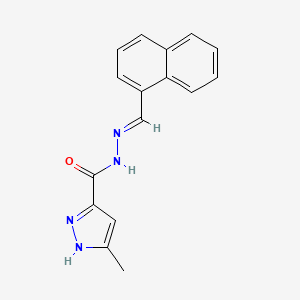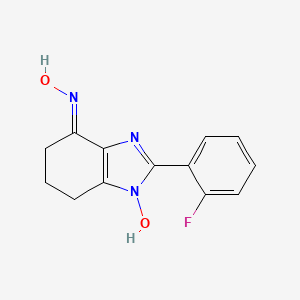![molecular formula C17H15ClN4O2 B5550455 N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine is a chemical compound with potential applications in various fields of chemistry and pharmacology. The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of N4O3 amine phenol ligands, which are somewhat structurally similar to our compound of interest, involves the reduction of Schiff bases derived from reactions of tris(2-aminoethyl)amine and substituted salicylaldehydes (Liu, Yang, Rettig, & Orvig, 1993). This synthesis process is indicative of the complexity and precision required in producing such compounds.
Molecular Structure Analysis The molecular structure of related triazole compounds has been determined using techniques like X-ray diffraction and density functional theory (DFT). For instance, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole has been analyzed revealing specific dihedral angles and hydrogen bonding patterns that contribute to its stability (Șahin et al., 2011).
Chemical Reactions and Properties The reactivity of similar compounds, like o-nitrobenzylidene derivatives, involves cyclization reactions in the presence of cyanide ions and methanol, leading to the formation of various heterocyclic compounds (Johnston, Smith, Shepherd, & Thompson, 1987). These reactions highlight the potential for diverse chemical transformations in compounds with a similar structure.
Physical Properties Analysis The physical properties of these compounds can be influenced by factors such as molecular geometry, intermolecular forces, and crystal packing. For instance, the crystal structure analysis of (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide shows specific bonding patterns and hydrogen bonding, influencing its physical properties (Xia, Wang, Huang, & Shan, 2010).
Chemical Properties Analysis The chemical properties are characterized by the reactivity of functional groups, molecular stability, and potential for forming derivatives. For example, the synthesis and structure elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide demonstrate the reactivity of triazole derivatives and their potential for forming stable chemical structures (Alotaibi et al., 2018).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has explored the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. Compounds similar to N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine have been synthesized and evaluated for their effectiveness against various microorganisms. Some of these compounds demonstrated good to moderate antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Docking and Drug Development
Another study focused on the conformational analysis and DFT investigations of two triazole derivatives, including halogenated substitutions. Through molecular docking predictions, these compounds showed inhibitory activity against tuberculosis, suggesting a possibility for developing new anti-TB drugs. This research emphasizes the compound's potential in drug discovery and development processes (Kumar et al., 2021).
Selective Separation of Aqueous Sulphate Anions
Research has also investigated the use of triazole derivatives for the selective separation of aqueous sulphate anions. This study demonstrates the compound's utility in environmental chemistry, specifically for its selectivity in recognizing and separating specific anions in water, which could have implications for water purification technologies (Luo et al., 2017).
Electrophilic Substitution Reactions
The electrophilic substitution reactions involving cyclic amines have been explored, showing how oxo groups can be introduced into specific positions of cyclic amines. This research provides insights into the synthetic versatility of compounds like this compound in organic synthesis and the preparation of biologically active molecules (Matsumura et al., 1994).
Synthesis of Novel Heterocyclic Compounds
Another area of application involves the synthesis of novel heterocyclic compounds derived from similar triazole structures, which have been investigated for their lipase and α-glucosidase inhibition. This suggests potential applications in the development of treatments for conditions related to enzyme activity, such as diabetes or obesity (Bekircan et al., 2015).
Propriétés
IUPAC Name |
(E)-1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-23-17-8-13(9-21-22-11-19-20-12-22)6-7-16(17)24-10-14-4-2-3-5-15(14)18/h2-9,11-12H,10H2,1H3/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZUTHGLJNAFU-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)




![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)
![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)
![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)